![molecular formula C13H9F2NO4S B2463126 2-(3,4-Difluorobenzenesulfonamido)benzoic acid CAS No. 329908-54-5](/img/structure/B2463126.png)
2-(3,4-Difluorobenzenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C13H9F2NO4S and a molecular weight of 313.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Difluorobenzenesulfonamido)benzoic acid consists of a benzoic acid group attached to a difluorobenzenesulfonamide group . The presence of the difluorobenzenesulfonamide group may influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
2-(3,4-Difluorobenzenesulfonamido)benzoic acid is a powder that is stored at room temperature .Scientific Research Applications
Water Purification
2-(3,4-Difluorobenzenesulfonamido)benzoic acid, along with other benzoic acid derivatives, has been explored for applications in water purification. Matthews (1990) demonstrated that benzoic acid and its derivatives, when combined with titanium dioxide and exposed to UV light, can effectively mineralize various pollutants, providing a method for purifying contaminated water sources Matthews, 1990.
Food and Beverage Preservation
The use of benzoic acid derivatives, including 2-(3,4-Difluorobenzenesulfonamido)benzoic acid, is prevalent in the food and beverage industry. These compounds act as preservatives due to their antibacterial and antifungal properties. del Olmo, Calzada, and Nuñez (2017) discuss the widespread use of these compounds in preserving food products, highlighting their effectiveness in prolonging shelf life and ensuring safety del Olmo, Calzada, & Nuñez, 2017.
Pharmaceutical Research
In the pharmaceutical industry, benzoic acid derivatives are integral in the synthesis of various drugs. The study of their binding properties, as explored by Zia and Price (1975), provides insights into the interactions between drugs and biological molecules, which is crucial for the development of effective pharmaceuticals Zia & Price, 1975.
Material Science
Benzoic acid derivatives are used in material science for the synthesis of polymers and composites. Amarnath and Palaniappan (2005) researched the use of benzoic acid and its derivatives as dopants in polyaniline, a conducting polymer, demonstrating their role in modifying the electrical properties of materials Amarnath & Palaniappan, 2005.
Environmental Chemistry
In environmental chemistry, the study of the interactions between benzoic acid derivatives and reactive oxygen species is significant. Setsukinai et al. (2003) developed novel fluorescence probes using these compounds, which can detect and differentiate various reactive oxygen species, aiding in understanding environmental oxidative processes Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003.
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
2-[(3,4-difluorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4S/c14-10-6-5-8(7-11(10)15)21(19,20)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYRINOVIRXGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.